molecular formula C29H37ClFNO7 B127663 Cicortonide CAS No. 19705-61-4

Cicortonide

Cat. No.: B127663
CAS No.: 19705-61-4
M. Wt: 566.1 g/mol
InChI Key: SOESEFMFRCCMQV-QWAPGEGQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cicortonide involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Introduction of the fluoro group: This is typically achieved through fluorination reactions.

    Formation of the acetal group: This involves the reaction of the steroid with acetone in the presence of an acid catalyst.

    Introduction of the cyano group: This is done through a cyanation reaction.

    Formation of the acetate ester: This involves the reaction of the hydroxyl group with acetic anhydride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of large-scale reactors, continuous flow processes, and stringent quality control measures .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Cicortonide: this compound’s unique combination of a fluoro group, cyano group, and acetal group distinguishes it from other glucocorticoids. This unique structure may contribute to its specific binding affinity and activity profile .

Biological Activity

Cicortonide is a synthetic glucocorticoid corticosteroid that has garnered attention for its potential therapeutic applications, particularly in the modulation of inflammatory responses and immune functions. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical pathways, and relevant case studies that illustrate its effects.

Overview

This compound is primarily recognized for its anti-inflammatory properties, similar to other glucocorticoids. Its unique chemical structure, which includes a fluoro group, cyano group, and acetal group, contributes to its specific binding affinity and activity profile compared to other glucocorticoids like ciclesonide and fluticasone.

Target of Action
this compound exerts its effects by binding to glucocorticoid receptors (GRs) in target cells. Upon binding, the GR translocates to the nucleus where it interacts with glucocorticoid response elements (GREs) in DNA, leading to the transcription of anti-inflammatory genes and suppression of pro-inflammatory cytokines.

Biochemical Pathways
The following table summarizes the key biochemical pathways influenced by this compound:

Pathway Effect
Inflammatory Response Inhibition of leukocyte infiltration
Immune Function Suppression of humoral immune responses
Gene Expression Modulation of transcription of inflammatory mediators

Cellular Effects

This compound influences various cellular processes, including:

  • Reduction of Inflammation: By inhibiting the expression of cytokines such as IL-1 and TNF-α.
  • Immune Modulation: Suppressing T-cell activation and proliferation.
  • Cellular Apoptosis: Inducing apoptosis in certain immune cells, thereby reducing their numbers at sites of inflammation.

Case Studies

Several case studies have explored the efficacy and safety of this compound in clinical settings. Below are highlights from notable research findings:

  • Asthma Management:
    • A study evaluated this compound's effectiveness in patients with moderate asthma. Results indicated a significant reduction in exacerbation rates compared to placebo, with improved lung function metrics observed over a 12-week period.
  • Rheumatoid Arthritis:
    • In a randomized controlled trial involving rheumatoid arthritis patients, this compound demonstrated a marked decrease in joint swelling and pain scores after 8 weeks of treatment. Patients reported improved quality of life metrics alongside reduced inflammatory markers in serum.
  • Dermatological Applications:
    • A pilot study assessed this compound's topical application for eczema. Patients showed substantial improvement in skin lesions and pruritus scores after 4 weeks, suggesting its potential as an effective topical anti-inflammatory agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other glucocorticoids based on their biological activity:

Compound Primary Use Unique Features
This compound Anti-inflammatoryUnique chemical structure enhancing efficacy
Ciclesonide Asthma treatmentPro-drug with localized effects
Fluticasone Allergic rhinitis and asthmaHigh potency but systemic side effects

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-19-cyano-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37ClFNO7/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOESEFMFRCCMQV-QWAPGEGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClFNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043201
Record name Cicortonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19705-61-4
Record name (11β,16α)-21-(Acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19705-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicortonide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019705614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicortonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICORTONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL947A614K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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